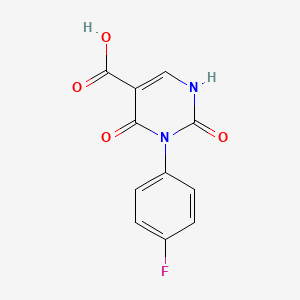
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
説明
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H7FN2O4 and its molecular weight is 250.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS: 1105193-80-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H7FN2O4
- Molecular Weight : 250.19 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization : Formation of the pyrimidine ring through cyclization reactions.
- Functional Group Modifications : Introduction of the fluorophenyl group and carboxylic acid functionalities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Demonstrated effectiveness against various bacterial strains.
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism.
Anticancer Properties
Research has also explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.
- Target Identification : It is hypothesized that the compound interacts with specific enzymes involved in cancer cell metabolism.
Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A (2023) | Showed that tetrahydropyrimidine derivatives possess potent antibacterial activity against Gram-positive bacteria. |
| Study B (2022) | Investigated the cytotoxic effects of similar compounds on breast cancer cells and found significant inhibition of cell growth. |
| Study C (2021) | Reported on the synthesis and biological evaluation of related dioxo compounds with promising antiviral activities. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic applications:
- Absorption and Distribution : Preliminary studies suggest good oral bioavailability.
- Toxicity Profile : Toxicological assessments indicate low toxicity in animal models; however, further studies are needed to confirm safety in humans.
科学的研究の応用
Chemical Properties and Structure
Molecular Formula: CHFNO
Molecular Weight: 250.19 g/mol
IUPAC Name: 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
CAS Number: 1105193-80-3
The compound features a tetrahydropyrimidine core with a fluorinated phenyl group, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer types by inducing apoptosis in tumor cells .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties , making it a candidate for developing new antibiotics. Its efficacy against resistant strains of bacteria has been highlighted in recent publications .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor , particularly in the modulation of enzymes involved in metabolic pathways related to cancer and inflammation. Specific studies have reported its inhibitory effects on enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typically utilizing various catalysts and solvents to achieve high yields and purity. The compound can also be modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.
特性
IUPAC Name |
3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZSVYCKAYMNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















